molecular formula C9H5ClF2N2O B13028672 2-Chloro-7-(difluoromethoxy)quinoxaline

2-Chloro-7-(difluoromethoxy)quinoxaline

Cat. No.: B13028672
M. Wt: 230.60 g/mol
InChI Key: VOELVFJWJSXVKF-UHFFFAOYSA-N
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Description

2-Chloro-7-(difluoromethoxy)quinoxaline (CAS 1708987-69-2) is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its molecular structure, which features a reactive chlorine atom and a difluoromethoxy group on the quinoxaline scaffold, makes it a valuable building block for constructing more complex, biologically active molecules . The quinoxaline core is a privileged structure in drug discovery, found in several approved pharmaceuticals and compounds under investigation for a range of therapeutic areas . This compound is primarily utilized in pharmaceutical research as a key precursor. It has been identified as a crucial intermediate in structure-activity relationship (SAR) studies aimed at developing potent inhibitors for oncology targets . Specifically, quinoxaline derivatives have shown promise in the development of inhibitors for the IKKβ/NF-κB pathway, a key signaling route implicated in cancers such as pancreatic cancer . Furthermore, the quinoxaline scaffold is extensively explored for its potential antimicrobial properties, including activity against Mycobacterium tuberculosis , highlighting its utility in anti-infective drug discovery . The presence of the difluoromethoxy group is a common strategy in medicinal chemistry to fine-tune a molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H5ClF2N2O

Molecular Weight

230.60 g/mol

IUPAC Name

2-chloro-7-(difluoromethoxy)quinoxaline

InChI

InChI=1S/C9H5ClF2N2O/c10-8-4-13-6-2-1-5(15-9(11)12)3-7(6)14-8/h1-4,9H

InChI Key

VOELVFJWJSXVKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1OC(F)F)Cl

Origin of Product

United States

Preparation Methods

Methods for Difluoromethoxylation:

  • Transition Metal-Catalyzed Difluoromethylation: Using copper or palladium catalysts to facilitate coupling of difluoromethyl sources (e.g., difluoromethyl bromide or difluoromethyl sulfonates) with quinoxaline derivatives.
  • Radical Difluoromethylation: Employing radical initiators or photoredox catalysts to generate difluoromethyl radicals that add selectively to the quinoxaline ring.
  • Nucleophilic Substitution: Conversion of hydroxyquinoxaline derivatives by reaction with difluoromethylating agents under basic conditions to form the difluoromethoxy group.

These methods have been refined to improve regioselectivity, yield, and functional group tolerance.

Representative Synthetic Route Example

Step Reaction Reagents/Conditions Outcome Yield (%)
1 Quinoxaline core formation o-Phenylenediamine + 1,2-diketone, pyridine, THF, rt, 2h Formation of 2-unsubstituted quinoxaline 85-90
2 Chlorination at position 2 N-Chlorosuccinimide (NCS), solvent (e.g., chloroform), room temperature 2-Chloroquinoxaline intermediate 75-80
3 Difluoromethoxylation at position 7 Copper-catalyzed coupling with difluoromethyl bromide, base, inert atmosphere This compound 65-75

Note: Yields are approximate and depend on reaction scale and purification methods.

Advanced Synthetic Techniques

Recent literature highlights the use of greener and more efficient protocols for quinoxaline derivatives synthesis, including:

These methods can be adapted for the preparation of this compound to improve efficiency and sustainability.

Analytical Characterization

The synthesized compound is characterized by:

Summary Table of Preparation Methods

Preparation Aspect Methodology Advantages Limitations
Quinoxaline core synthesis Condensation of o-phenylenediamine with diketones in pyridine/THF High yield, mild conditions Requires pure starting materials
Chlorination Electrophilic substitution with NCS Selective 2-position chlorination Possible over-chlorination if uncontrolled
Difluoromethoxylation Transition metal-catalyzed or radical difluoromethylation Regioselective, efficient fluorine incorporation Requires careful control of reaction conditions
Green synthesis enhancements Microwave irradiation, ultrasonication Faster reactions, higher yields, eco-friendly Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-(difluoromethoxy)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMSO, THF.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Electrophilic Substitution: Chlorine, bromine, nitric acid.

Major Products Formed

Scientific Research Applications

2-Chloro-7-(difluoromethoxy)quinoxaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-7-(difluoromethoxy)quinoxaline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of essential biochemical pathways. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, resulting in antibacterial effects. The presence of chloro and difluoromethoxy groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoxaline
  • 7-(Difluoromethoxy)quinoxaline
  • 2,3-Dichloroquinoxaline
  • 2-Methoxyquinoxaline

Uniqueness

2-Chloro-7-(difluoromethoxy)quinoxaline is unique due to the presence of both chloro and difluoromethoxy substituents, which confer distinct chemical and biological properties. The combination of these groups enhances its reactivity and potential as a versatile intermediate in organic synthesis. Compared to other quinoxaline derivatives, it may exhibit improved biological activity and selectivity towards specific targets .

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